molecular formula C7H12ClNO2 B6251856 methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride CAS No. 1375303-88-0

methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No. B6251856
CAS RN: 1375303-88-0
M. Wt: 177.6
InChI Key:
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Description

“Methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 .


Synthesis Analysis

The synthesis of “methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride” involves a mixture of 2-chloropyrimidin-5-yl boronic acid, Intermediate 79, and triethylamine in ethanol, which is heated under microwave irradiation at 80°C for 1 hour . The reaction mixture is then thoroughly degassed, and tetrakis (triphenylphosphine)palladium (0) is added. The mixture is heated in a sealed tube at 80°C under nitrogen overnight . After cooling to room temperature, water and ethyl acetate are added. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate . The organic phases are combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum. The crude residue is purified by FCC, eluting with 0-10% methanol in dichloromethane, to afford the title compound as a light brown gummy solid .


Molecular Structure Analysis

The molecular structure of “methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride” is complex due to its spirocyclic nature . Spirocyclic compounds are characterized by two or more rings that share a single atom, which in this case is a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride” include a microwave-assisted reaction, degassing, and a palladium-catalyzed reaction . The final product is obtained after several extraction, washing, and purification steps .


Physical And Chemical Properties Analysis

“Methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride” is a light brown gummy solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride involves the reaction of 1,6-dibromohexane with piperidine to form 5-azaspiro[2.3]hexane. This intermediate is then reacted with methyl chloroformate to form methyl 5-azaspiro[2.3]hexane-1-carboxylate, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1,6-dibromohexane", "piperidine", "methyl chloroformate", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dibromohexane is reacted with piperidine in anhydrous tetrahydrofuran (THF) at room temperature to form 5-azaspiro[2.3]hexane.", "2. The resulting 5-azaspiro[2.3]hexane is then reacted with methyl chloroformate in the presence of triethylamine and dichloromethane at room temperature to form methyl 5-azaspiro[2.3]hexane-1-carboxylate.", "3. Finally, methyl 5-azaspiro[2.3]hexane-1-carboxylate is reacted with hydrochloric acid in ethanol at reflux temperature to form the hydrochloride salt of the compound." ] }

CAS RN

1375303-88-0

Product Name

methyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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